![molecular formula C8H14O5S B1396721 Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate CAS No. 170721-48-9](/img/structure/B1396721.png)
Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate typically involves the reaction of cyclopropylmethyl alcohol with methanesulfonyl chloride in the presence of a base, followed by esterification with methyl acetate . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate involves its reactivity as an ester and a methanesulfonyloxy derivative. The ester group can undergo hydrolysis, while the methanesulfonyloxy group can participate in substitution reactions . These reactions are facilitated by the presence of suitable nucleophiles or hydrolytic agents .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-[(methanesulfonyloxy)-methyl]cyclopropyl)acetate: Similar compounds include other esters and methanesulfonyloxy derivatives.
Uniqueness
Properties
IUPAC Name |
methyl 2-[1-(methylsulfonyloxymethyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5S/c1-12-7(9)5-8(3-4-8)6-13-14(2,10)11/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSNDKHMSTTXPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

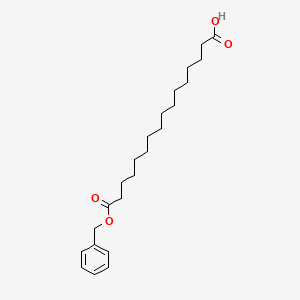
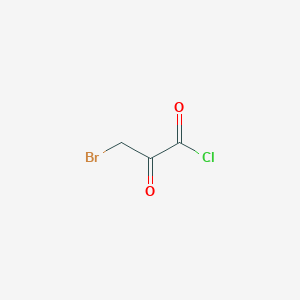




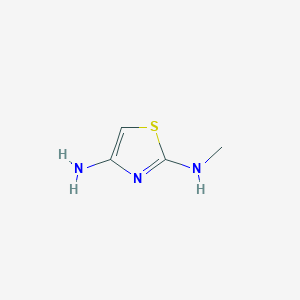
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
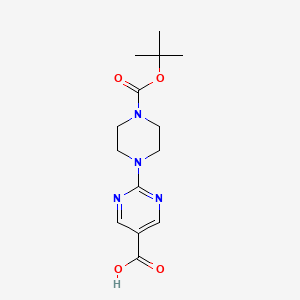

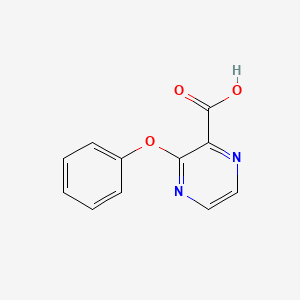

![4-Bromo-5-nitrobenzo[d]thiazole](/img/structure/B1396661.png)
